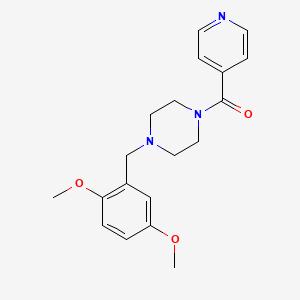
N-(1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide, commonly known as BPPA, is a novel compound with potential therapeutic applications. It belongs to the class of pyrazoles, which are known for their diverse biological activities. BPPA has gained attention in recent years due to its unique chemical structure and promising pharmacological properties.
作用機序
The exact mechanism of action of BPPA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. BPPA has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
BPPA has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. BPPA has also been found to inhibit the activity of COX-2, an enzyme involved in the synthesis of inflammatory mediators. Moreover, BPPA has been shown to induce apoptosis in cancer cells, indicating its potential as an anti-tumor agent.
実験室実験の利点と制限
One of the major advantages of BPPA is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, BPPA has shown good solubility in various solvents, making it suitable for in vitro and in vivo studies. However, one of the limitations of BPPA is its low stability under acidic conditions, which may affect its pharmacological properties.
将来の方向性
There are several future directions for the research on BPPA. One of the potential applications of BPPA is its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Moreover, BPPA has shown promising results in treating various types of cancer, and further studies are needed to explore its potential as an anti-tumor agent. Additionally, BPPA has been investigated for its use as an insecticide and herbicide, and more research is needed to evaluate its efficacy and safety in this regard.
合成法
BPPA can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine and benzyl bromide in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain BPPA in high yields.
科学的研究の応用
BPPA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anti-tumor activities. BPPA has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, BPPA has been investigated for its potential use as an insecticide and herbicide.
特性
IUPAC Name |
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(17-11-7-4-8-12-17)19(20-15(2)23)22(21-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWYLFERCQEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)


![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)
![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
